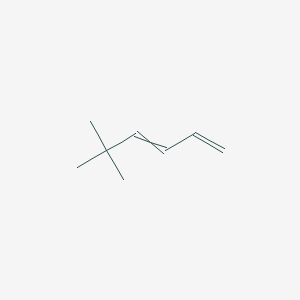

(3E)-5,5-dimethylhexa-1,3-diene

Description

Properties

Molecular Formula |

C8H14 |

|---|---|

Molecular Weight |

110.20 g/mol |

IUPAC Name |

5,5-dimethylhexa-1,3-diene |

InChI |

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3 |

InChI Key |

YKCQGTKPNABNLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5,5-dimethylhexa-1,3-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of (3E)-5,5-dimethylhexa-1,3-diene may involve catalytic processes such as olefin metathesis. This method utilizes metal catalysts, often based on ruthenium or molybdenum, to facilitate the rearrangement of carbon-carbon double bonds, leading to the formation of the diene.

Chemical Reactions Analysis

Types of Reactions: (3E)-5,5-Dimethylhexa-1,3-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxygenated derivatives.

Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can yield the corresponding alkane.

Substitution: Electrophilic addition reactions, such as halogenation with bromine or chlorine, can occur at the double bonds, forming dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Halogens like bromine or chlorine in an inert solvent such as dichloromethane.

Major Products:

Oxidation: Formation of diols or epoxides.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of dihalides.

Scientific Research Applications

(3E)-5,5-Dimethylhexa-1,3-diene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Materials Science: Employed in the synthesis of polymers and other materials with specific properties.

Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-5,5-dimethylhexa-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the diene system can interact with oxidizing agents to form epoxides or diols through the formation of intermediate complexes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(3E)-5,5-Dimethylhexa-1,3-diene belongs to a family of conjugated dienes with varying substituents and configurations. Below is a comparison with structurally related compounds:

Key Observations :

- Branching vs. Linearity : The 5,5-dimethyl groups in the target compound increase steric hindrance compared to linear 1,3-hexadiene, reducing its reactivity in certain addition reactions but improving thermal stability .

- Configuration : The (E)-isomer is more thermodynamically stable than the (Z)-isomer due to reduced steric clash between substituents .

- Electron Effects : Fluorinated analogs like tetrafluorocyclohexa-1,3-diene exhibit altered electronic properties (e.g., lower HOMO-LUMO gaps), making them suitable for optoelectronic applications .

Electronic and Reactivity Profiles

- HOMO-LUMO Gaps : While (3E)-5,5-dimethylhexa-1,3-diene lacks direct HOMO-LUMO data in the provided evidence, studies on cyclohexa-1,3-diene complexes (e.g., irontricarbonyl derivatives) show HOMO localization on the diene ring and LUMO on adjacent moieties, suggesting similar electron mobility in the target compound .

- Fluorinated Derivatives: Tetrafluorocyclohexa-1,3-diene derivatives exhibit blue-shifted photoluminescence and enhanced liquid-crystalline behavior due to electron-withdrawing fluorine atoms, a contrast to the non-fluorinated dimethyl variant .

Q & A

Basic Research Questions

Q. What are the key physical and spectroscopic properties of (3E)-5,5-dimethylhexa-1,3-diene, and how are they utilized in experimental characterization?

- Methodological Answer : The compound’s identification relies on its physicochemical properties: density (0.737 g/cm³), boiling point (115.7°C at 760 mmHg), and molecular formula (C₈H₁₄) . Spectroscopic techniques such as nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) are critical for structural confirmation. For example, the E-configuration of the double bond can be verified via coupling constants in ¹H-NMR. Infrared (IR) spectroscopy detects C=C stretching vibrations (~1650 cm⁻¹), while mass spectrometry confirms molecular ion peaks (e.g., m/z 110.2 for [M⁺]) .

Q. What synthetic strategies are applicable for preparing (3E)-5,5-dimethylhexa-1,3-diene, and how are stereochemical outcomes controlled?

- Methodological Answer : Conjugated dienes like this compound are typically synthesized via elimination reactions (e.g., dehydrohalogenation of haloalkanes) or Wittig olefination. Stereoselectivity in the E-isomer can be achieved through steric control during synthesis. For instance, bulky substituents at the 5,5-dimethyl positions favor trans-addition pathways. Purification via fractional distillation (boiling point ~115°C) ensures isolation of the desired isomer . Characterization should include comparative analysis with computational predictions (e.g., density functional theory (DFT) for stability of E vs. Z isomers).

Advanced Research Questions

Q. How can quantum chemical modeling elucidate reaction mechanisms involving (3E)-5,5-dimethylhexa-1,3-diene?

- Methodological Answer : Computational studies, such as unrestricted Hartree-Fock (UHF) or DFT, can map potential energy surfaces (PES) to identify transition states and intermediates. For example, in cycloaddition reactions, the stepwise biradical mechanism observed in similar dienes (e.g., 2,3-dimethylbuta-1,3-diene) can be modeled to predict regioselectivity and activation parameters . Software like Gaussian or ORCA can simulate substituent effects (e.g., methyl groups on C5) on reaction pathways, validated by experimental kinetics.

Q. How should researchers resolve contradictions in experimental data, such as conflicting spectroscopic or reactivity results?

- Methodological Answer : Contradictions often arise from impurities, stereochemical variations, or instrumental limitations. A systematic approach includes:

- Reproducibility checks : Repeating experiments under controlled conditions (e.g., inert atmosphere).

- Cross-validation : Comparing NMR/IR data with computational spectra (e.g., via ChemDraw or ACD/Labs).

- Statistical analysis : Applying t-tests or ANOVA to assess significance of outliers .

- Iterative literature review : Identifying foundational studies (e.g., prior work on diene reactivity) to contextualize discrepancies .

Q. What role do steric and electronic effects play in the Diels-Alder reactivity of (3E)-5,5-dimethylhexa-1,3-diene?

- Methodological Answer : The 5,5-dimethyl groups introduce steric hindrance, potentially reducing reactivity with bulky dienophiles. Electronic effects (e.g., electron density distribution in the conjugated system) can be quantified via natural bond orbital (NBO) analysis. Experimental validation involves kinetic studies with varying dienophiles (e.g., maleic anhydride vs. nitroolefins) and monitoring reaction rates via HPLC or UV-Vis spectroscopy. Comparative studies with less-substituted dienes (e.g., 1,3-pentadiene) highlight substituent impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.